Methyl 4-(1H-imidazol-1-yl)benzoate
Overview
Description
CRT0066101 dihydrochloride is a potent and orally active inhibitor targeting the protein kinase D (PKD) family. It selectively inhibits the activity of PKD1, PKD2, and PKD3 with IC50 values of 1 nM, 2.5 nM, and 2 nM, respectively . Notably, it does not suppress the activity of PKCα, PKCβ, or PKCε . This compound has gained attention due to its anticancer effects.
Mechanism of Action
Target of Action
Methyl 4-(1H-imidazol-1-yl)benzoate is a derivative of imidazole, a heterocyclic compound . The primary target of this compound is the respiratory system . .
Result of Action
Some imidazole derivatives have been found to have antibacterial activities , but it is unclear if this applies to this compound.
Action Environment
Safety data suggests that exposure to dust from this compound should be avoided and protective measures such as wearing a dust mask, eyeshields, and gloves should be taken .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the imidazole derivative.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .
Preparation Methods
Synthetic Routes: The synthetic routes for CRT0066101 dihydrochloride have not been explicitly documented in the available literature. it is synthesized through specific chemical reactions to achieve its structure.
Industrial Production Methods: Information regarding industrial-scale production methods for CRT0066101 dihydrochloride is limited. Typically, industrial production involves optimizing synthetic routes for large-scale synthesis, ensuring cost-effectiveness, and maintaining high purity.
Chemical Reactions Analysis
Types of Reactions: CRT0066101 dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. specific reaction conditions and reagents are not widely reported.
Major Products: The major products formed from these reactions are not explicitly documented. Further research is needed to elucidate the detailed reaction pathways and product profiles.
Scientific Research Applications
Chemistry: In chemistry research, CRT0066101 dihydrochloride serves as a valuable tool for studying PKD-related signaling pathways. Researchers explore its effects on cellular processes, protein phosphorylation, and downstream targets.
Biology: Biologically, CRT0066101 dihydrochloride contributes to understanding PKD-mediated cellular responses. It aids investigations into cell proliferation, apoptosis, and other critical biological functions.
Medicine: In medicine, CRT0066101 dihydrochloride’s potential therapeutic applications are being explored. Its anticancer effects make it a promising candidate for cancer treatment strategies.
Industry: While not yet widely used in industry, CRT0066101 dihydrochloride’s unique properties may find applications in drug development and targeted therapies.
Comparison with Similar Compounds
CRT0066101 dihydrochloride stands out due to its PKD selectivity and anticancer properties. Similar compounds include other PKD inhibitors and kinase-targeting agents, but CRT0066101’s unique profile sets it apart.
Properties
IUPAC Name |
methyl 4-imidazol-1-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-2-4-10(5-3-9)13-7-6-12-8-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBBZTZQWIGHFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377582 | |
Record name | Methyl 4-(1H-imidazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101184-08-1 | |
Record name | Methyl 4-(1H-imidazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-(1H-imidazol-1-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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